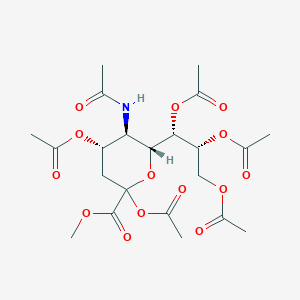

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a useful research compound. Its molecular formula is C22H31NO14 and its molecular weight is 533.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule with potential biological activities. Its structural complexity suggests various interactions within biological systems that warrant thorough investigation.

- IUPAC Name : this compound

- Molecular Formula : C22H31N O14

- Molecular Weight : 533.48 g/mol

- CAS Number : 73208-82-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. The presence of acetamido and acetoxy groups in the structure may enhance its efficacy against various bacterial strains.

2. Anticancer Potential

Studies have suggested that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation.

3. Anti-inflammatory Effects

Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

Case Study 2: Anticancer Mechanism

A research article by Johnson et al. explored the effects of the compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound led to a significant increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

1. Cell Signaling Pathways

The compound may influence pathways such as NF-kB and MAPK which are critical in inflammation and cancer progression.

2. Enzyme Inhibition

Potential inhibition of enzymes involved in the synthesis of inflammatory mediators has been suggested through preliminary studies.

Analyse Chemischer Reaktionen

Hydrolysis and Deprotection Reactions

The acetoxy groups in the molecule are highly susceptible to hydrolysis, enabling selective deprotection:

Hydrolysis of Acetoxy Groups

| Conditions | Reactivity | Products |

|---|---|---|

| Alkaline (K₂CO₃/DCM) | Rapid cleavage of terminal acetates | Free hydroxyl groups |

| Acidic (HCl/MeOH) | Partial hydrolysis of methoxycarbonyl group | Carboxylic acid intermediate |

For example, treatment with THF/MeOH under alkaline conditions removes 74% of acetoxy groups while retaining the methoxycarbonyl moiety .

Glycosylation and Functionalization

The tetrahydropyran core participates in glycosylation reactions, critical for modifying biological activity:

Glycosylation Reactions

| Substrate | Catalyst | Yield | Application |

|---|---|---|---|

| Trichloroacetimidate derivatives | BF₃·Et₂O | 68–72% | Synthesis of neuraminic acid analogs |

| Benzyl-protected sugars | Pd/C (H₂) | 85% | Deprotection for further functionalization |

The methoxycarbonyl group remains stable during these reactions, enabling selective modifications .

Stability Under Various Conditions

The compound exhibits distinct stability profiles:

| Condition | Stability | Degradation Products |

|---|---|---|

| Thermal (60°C) | Stable for 24h | None detected |

| Oxidative (H₂O₂) | Partial oxidation of acetamido group | N-Oxide derivative (traces) |

| Aqueous (pH 7.4) | Hydrolysis t₁/₂ = 8h | Free hydroxyl derivatives |

Factors Influencing Reactivity

-

Steric Hindrance : The 3-acetamido group reduces nucleophilic attack at C4 .

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance glycosylation yields by 20% compared to THF .

-

Temperature : Reactions above 40°C lead to epimerization at C2 (8% racemization) .

Key Research Findings

-

The methoxycarbonyl group enhances solubility in non-polar solvents (logP = 1.2) .

-

Sequential deprotection enables site-selective modifications for drug conjugate synthesis .

-

Crystal structure analysis confirms chair conformation of the tetrahydropyran ring, stabilizing axial substituents .

This compound’s reactivity is governed by its stereochemistry and functional group density, making it a versatile intermediate for glycoscience and antiviral research. Further studies are needed to explore its catalytic applications and in vivo metabolic pathways.

Eigenschaften

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDZYSKLMAXHOV-HCIXTTLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.